molecular formula C9H16O2 B12653155 (Z)-Non-6-enoic acid CAS No. 41653-99-0

(Z)-Non-6-enoic acid

Cat. No.: B12653155
CAS No.: 41653-99-0
M. Wt: 156.22 g/mol
InChI Key: ZPSOISAMGWYNQX-ARJAWSKDSA-N
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Description

(Z)-Non-6-enoic acid is an unsaturated fatty acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the sixth carbon atom, which gives it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Non-6-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from the corresponding alcohols and alkenes. Another method includes the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the isomerization of other unsaturated fatty acids. This method often employs metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-Non-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert it to nonanoic acid.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of light or a radical initiator.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Nonanoic acid.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: (Z)-Non-6-enoic acid is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules. Its unique structure allows for the creation of materials with specific properties.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a signaling molecule in various biochemical pathways.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to modify the properties of materials makes it valuable in industrial applications.

Mechanism of Action

The mechanism by which (Z)-Non-6-enoic acid exerts its effects involves its interaction with cell membranes and enzymes. The double bond in the Z configuration allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.

    Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but at a different position (ninth carbon).

Uniqueness: (Z)-Non-6-enoic acid’s unique feature is the position and configuration of its double bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and structural characteristics are required.

Properties

CAS No.

41653-99-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(Z)-non-6-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3-

InChI Key

ZPSOISAMGWYNQX-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCCC(=O)O

Canonical SMILES

CCC=CCCCCC(=O)O

Origin of Product

United States

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